molecular formula C23H16ClF3N2O B3036936 4-[(4-Chlorophenyl)methoxy]-1,5-diphenyl-3-(trifluoromethyl)pyrazole CAS No. 400086-71-7

4-[(4-Chlorophenyl)methoxy]-1,5-diphenyl-3-(trifluoromethyl)pyrazole

Cat. No. B3036936
CAS RN: 400086-71-7
M. Wt: 428.8 g/mol
InChI Key: RXRJFUGXOVCCKW-UHFFFAOYSA-N
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Description

Pyrazoles are a class of organic compounds with a five-membered aromatic ring structure containing three carbon atoms and two nitrogen atoms . They are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .


Synthesis Analysis

Pyrazole compounds can be synthesized from p-hydroxy benzaldehyde and phenyl hydrazine . The synthesized compounds are identified based on their spectral data analyses (IR, 1 H-NMR, 13 C-NMR spectra, and HRMS) .


Molecular Structure Analysis

The molecular structure of pyrazoles consists of a five-membered ring with three carbon atoms and two adjacent nitrogen atoms .


Chemical Reactions Analysis

Pyrazole compounds can undergo a variety of chemical reactions. For instance, they can be used in the catalytic protodeboronation of pinacol boronic esters .


Physical And Chemical Properties Analysis

Pyrazole compounds are known for their stability and reactivity. They are often used as building blocks in organic synthesis .

Mechanism of Action

The mechanism of action of pyrazole compounds can vary depending on their specific structure and the biological system they interact with. Some pyrazole compounds have been found to inhibit the replication of the hepatitis C virus in a virus-infected HepG2 hepatocellular carcinoma cell line .

Future Directions

Pyrazole compounds have been the focus of many research studies due to their wide range of biological activities. Future research may focus on developing new pyrazole-based drugs with improved efficacy and safety profiles .

properties

IUPAC Name

4-[(4-chlorophenyl)methoxy]-1,5-diphenyl-3-(trifluoromethyl)pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16ClF3N2O/c24-18-13-11-16(12-14-18)15-30-21-20(17-7-3-1-4-8-17)29(19-9-5-2-6-10-19)28-22(21)23(25,26)27/h1-14H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXRJFUGXOVCCKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=NN2C3=CC=CC=C3)C(F)(F)F)OCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(4-Chlorophenyl)methoxy]-1,5-diphenyl-3-(trifluoromethyl)pyrazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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